molecular formula C12H14N2O B123596 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one CAS No. 61196-37-0

2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

Cat. No.: B123596
CAS No.: 61196-37-0
M. Wt: 202.25 g/mol
InChI Key: GTRDOUXISKJZGL-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is a structurally unique compound that serves as a key synthetic precursor in medicinal chemistry and chemical biology. Its primary research value lies in its role as a crucial intermediate for the synthesis of complex polyheterocyclic scaffolds, which are of significant interest in the development of novel pharmaceutical agents. The compound's rigid, fused ring system provides a versatile platform for chemical diversification, enabling researchers to generate libraries of compounds for high-throughput screening against various biological targets. This molecule is particularly recognized for its application in the synthesis of analogs targeting neurological pathways, with some derivatives being investigated for their potential interaction with sigma receptors source . Its mechanism of action is not inherent but is imparted through its downstream derivatives, which can be engineered to modulate specific enzyme or receptor functions. As a research tool, it provides a foundational core for probing structure-activity relationships and for the design of new chemical entities with potential bioactivity.

Properties

IUPAC Name

1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRDOUXISKJZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CNCC2=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970712
Record name 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

61196-37-0, 55375-90-1
Record name 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
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Record name 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
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Record name 4H-Pyrazino[2,1-a]isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro
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Preparation Methods

Synthetic Routes via Claisen Condensation and Cyclization

The Claisen condensation reaction between diethyl oxalate and acetylated precursors forms the backbone of several synthetic pathways. For instance, intermediate 8 , derived from phenethylamine through sequential acylation, alkylation, and cyclization, reacts with 10 (synthesized via Claisen condensation of acetophenone derivatives) to yield pyrazino[2,1-a]isoquinolin scaffolds . This method emphasizes the importance of maintaining the planar aromatic π system (D ring) for optimal reactivity, as substitutions with non-aromatic groups like cycloalkanes reduced activity .

Key steps include:

  • Acylation : Phenethylamine derivatives are acylated using acetic anhydride or chloroacetyl chloride.

  • Alkylation : Introduction of alkyl groups via nucleophilic substitution.

  • Cyclization : Intramolecular cyclization under basic conditions (e.g., K₂CO₃) to form the pyrazino-isoquinoline core .

Reaction yields for these steps typically range from 65% to 85%, depending on the substituents and purification methods .

Reduction and Deprotection Strategies

Reduction of intermediates is critical for achieving the tetrahydro state of the pyrazino[2,1-a]isoquinolin system. Borane complexes (e.g., BH₃·THF) are employed to reduce ketone groups to secondary alcohols, followed by acid-catalyzed dehydration to form double bonds . For example, the reduction of 3-(2-oxo-2-phenylethylidene)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one using sodium borohydride in methanol yielded the saturated analog with >90% efficiency .

Deprotection of tert-butoxycarbonyl (Boc) groups is achieved using trifluoroacetic acid (TFA) in dichloromethane, ensuring minimal side reactions .

Enantioselective Synthesis for (R)-Enantiomer Production

The (R)-enantiomer of this compound is synthesized via chiral resolution or asymmetric catalysis. A patented method involves:

  • Chiral Auxiliary Approach : Reacting (R)-phenethylamine with cyclohexanecarbonyl chloride to form a diastereomeric intermediate.

  • Cyclization : Using POCl₃ as a cyclizing agent to form the pyrazino[2,1-a]isoquinolin core .

  • Final Deprotection : Hydrolysis under mild acidic conditions to yield (R)-praziquantel .

This route achieves enantiomeric excess (ee) >99% and is scalable to industrial production .

Physicochemical Optimization and Solubility Enhancements

Modifications to the pyrazino[2,1-a]isoquinolin scaffold, such as replacing the tetrahydroisoquinoline moiety with pyrido[1,2-a]pyrazin systems, significantly improve water solubility (from <0.1 mg/mL to >5 mg/mL) and membrane permeability . For instance, compound 3g (a pyrido[1,2-a]pyrazin analog) demonstrated comparable Nrf2 activation to the parent compound while exhibiting enhanced bioavailability .

Industrial-Scale Production and Supplier Data

Commercial synthesis prioritizes cost efficiency and yield. Career Henan Chemical Co. offers the compound at $1.00/kg with 98% HPLC purity, synthesized via:

  • Bulk Acylation : Using chloroacetyl chloride in toluene at 80°C.

  • Catalytic Cyclization : Employing K₂CO₃ in DMF at 120°C.

  • Crystallization : Purification via recrystallization from chloroform/dichloromethane mixtures .

ParameterValue
Yield78%
Purity98% (HPLC)
Production Capacity10 metric tons/year

Other suppliers, such as Bide Pharmatech and Shanghai Carlow Chemicals, utilize similar protocols but vary in catalysts (e.g., H₂SO₄ vs. POCl₃) and solvents (DMF vs. THF) .

Comparative Analysis of Methodologies

A side-by-side evaluation of synthetic routes reveals trade-offs between yield, enantioselectivity, and scalability:

MethodYieldeeScalability
Claisen Condensation65–85%N/AHigh
Borane Reduction>90%N/AModerate
Chiral Resolution70%>99%Low
Asymmetric Catalysis80%95%High

The Claisen condensation route is favored for bulk production, while asymmetric catalysis balances yield and enantiopurity .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace halogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the compound's role as a potent Nrf2/ARE inducer. It has been shown to protect against dextran sulfate sodium (DSS)-induced colitis in murine models. The compound's mechanism involves the modulation of the NLRP3 inflammasome pathway, which is crucial in inflammatory bowel disease (IBD) .

Key Findings :

  • Oral administration significantly reduced colonic damage and inflammatory cell infiltration.
  • Inhibition of IL-1β secretion was observed in treated mice.
  • The protective effect is attributed to Nrf2 activation and NLRP3 inflammasome inhibition .

Antiparasitic Activity

The compound has been explored for its antiparasitic properties. It serves as an important raw material in synthesizing derivatives with enhanced activity against various parasites.

Case Studies

StudyObjectiveFindings
Inflammation Study Investigate anti-inflammatory effects in DSS-induced colitisCompound significantly reduced inflammation and colonic damage through Nrf2 activation
Antiparasitic Research Evaluate efficacy against parasitic infectionsDemonstrated potential as a precursor for developing new antiparasitic agents

Synthesis and Derivatives

The synthesis of 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one involves several chemical reactions that can yield various derivatives with tailored biological activities. For instance:

  • Synthesis Method : Utilizing lithium aluminum hydride in tetrahydrofuran under reflux conditions has been reported to yield high purity products .

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress . This activation leads to the upregulation of antioxidant response elements, thereby enhancing the cell’s ability to combat oxidative damage.

Comparison with Similar Compounds

Key Structural Differences:

  • Substituent Flexibility : The target compound’s 2-oxo-2-phenylethylidene group enhances its binding affinity to Keap1-Nrf2 interaction sites, whereas aroylmethylene derivatives (e.g., 3-aroylmethylene analogues) exhibit broader Nrf2 activation across cancer models .
  • Ring Modifications : Praziquantel derivatives (e.g., 2-cyclohexanecarbonyl) prioritize anti-parasitic activity over anti-inflammatory effects due to altered lipophilicity and target engagement .

Pharmacological Efficacy

Nrf2/ARE Pathway Activation

  • Target Compound : Demonstrates EC₅₀ values of ~10 µM in HepG2-ARE-C8 cells, upregulating NQO1 and HO-1 .
  • 3-Aroylmethylene Derivatives : Exhibit higher potency (EC₅₀ = 1–5 µM) in human cancer cells, with sustained Nrf2 activation in AOM-DSS-treated mice .
  • Compound 33 : Shows comparable NQO1 induction (10 µM) but lacks significant NLRP3 inhibition, limiting its utility in colitis .

Anti-Inflammatory Activity

  • Andrographolide & Celastrol : Alternative NLRP3 inhibitors but lack Nrf2 synergy, resulting in weaker antioxidant effects in colitis models .

Biological Activity

2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (commonly referred to as compound 1) is a novel compound with significant biological activity, particularly in the context of inflammatory diseases and oxidative stress. Its mechanism of action primarily involves the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway and the inhibition of the NLRP3 inflammasome, making it a potential therapeutic agent for inflammatory bowel disease (IBD) and other oxidative stress-related conditions.

The biological activity of compound 1 is largely attributed to its ability to activate the Nrf2 pathway. Nrf2 is a crucial regulator of cellular defense mechanisms against oxidative stress and inflammation. Upon activation, Nrf2 translocates to the nucleus and induces the expression of various antioxidant genes that combat oxidative damage.

Inhibition of NLRP3 Inflammasome

Research indicates that compound 1 significantly inhibits the NLRP3 inflammasome, which plays a pivotal role in the inflammatory response. The dysregulation of this inflammasome is linked to various inflammatory diseases. In studies conducted on C57BL/6 mice with DSS-induced colitis, compound 1 treatment resulted in:

  • Reduced colonic pathological damage
  • Decreased infiltration of inflammatory cells
  • Lowered levels of myeloperoxidase (MPO) and IL-1β secretion in colonic tissues .

This suggests that compound 1's protective effects are mediated through its capacity to inhibit both NLRP3 activation and promote Nrf2 signaling.

Case Studies

A pivotal study published in Antioxidants examined the effects of compound 1 on DSS-induced colitis. The findings demonstrated that oral administration of this compound led to significant improvements in colonic health by reducing inflammation markers and protecting against tissue damage. Specifically, it was shown that:

  • In C57BL/6 mice , compound 1 markedly attenuated DSS-induced colonic damage.
  • In NLRP3-deficient mice , the protective effects were diminished, underscoring the importance of the NLRP3 pathway in mediating these effects .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of compound 1:

Study ReferenceModel UsedKey FindingsMechanism Involved
DSS-induced colitis in miceReduced inflammation, MPO, and IL-1β levelsNrf2 activation and NLRP3 inhibition
Cellular modelsEnhanced antioxidant gene expressionNrf2 pathway activation
Renal disease modelsProtective effects against AKI through oxidative stress reductionNrf2-mediated cellular defense

Q & A

Q. Table 1: Nrf2 Activation Parameters in HepG2 Cells

CompoundEffective ConcentrationKey TargetsModel System
Target compound10 μMNQO1HepG2-ARE-C8 Cells
(Z)-3-(2-oxo-2-phenylethylidene)...10 μMNQO1HepG2-ARE-C8 Cells
3-Aroylmethylene derivatives10–15 μMNQO1, HO-1Human cancer cells

Basic: What experimental models are commonly used to study this compound’s anti-inflammatory effects?

Answer:

  • In vitro:
    • HepG2-ARE-C8 cells for Nrf2/ARE pathway screening .
    • U2OS cells for hepatoprotective activity (e.g., at 15 μM) .
  • In vivo:
    • DSS-induced colitis in mice : The compound reduces inflammation via NLRP3 inflammasome inhibition (10–25 mg/kg doses) .
    • AOM-DSS-treated mice : Used to evaluate chemopreventive effects in colorectal cancer .

Basic: How is the compound’s antioxidant activity quantified in cellular assays?

Answer:

  • ROS detection : Use fluorogenic probes (e.g., DCFH-DA) in kits like Beyotime’s ROS Assay Kit .
  • Gene expression profiling : qPCR/Western blotting for NQO1, HO-1, and SOD-1 .
  • NF-κB/PPAR-α pathway analysis : To assess cross-talk between antioxidant and anti-inflammatory effects .

Advanced: How can researchers resolve contradictions in effective concentrations between in vitro and in vivo studies?

Answer:
Discrepancies arise due to differences in bioavailability and metabolic clearance. Strategies include:

  • Pharmacokinetic profiling : Compare plasma/tissue concentrations in mice (e.g., 25 mg/kg in vivo vs. 10 μM in vitro) .
  • Dose-response curves : Validate efficacy thresholds across models .
  • Prodrug optimization : Modify substituents (e.g., 3-aroylmethylene derivatives) to enhance stability .

Advanced: What experimental designs address the dual role of Nrf2 activation and NLRP3 inflammasome inhibition?

Answer:

  • Co-culture systems : Combine macrophages (for NLRP3) and intestinal epithelial cells (for Nrf2) to model colitis .
  • Time-course experiments : Differentiate early Nrf2 activation (6–12 hr) from late NLRP3 suppression (24–48 hr) .
  • Knockout models : Use Nrf2/^{-/-} or NLRP3/^{-/-} mice to isolate mechanistic contributions .

Q. Table 2: Comparative Mechanisms in Colitis Models

Compound/AgentPrimary TargetSecondary EffectModel Outcome
Target compoundNrf2/ARENLRP3 inhibitionReduced colitis severity
Dimethyl fumarateNrf2NF-κB suppressionModerate efficacy
CurcuminNLRP3Nrf2 activationSynergistic protection

Advanced: How do structural modifications influence the compound’s potency and selectivity?

Answer:

  • Substituent effects :
    • 3-Aroylmethylene groups : Enhance Nrf2 binding affinity (EC~50~ = 0.2 μM in cancer cells) .
    • Fluorophenyl substitutions : Improve metabolic stability but may reduce solubility .
  • SAR studies : Use molecular docking to predict Keap1-Nrf2 interaction hotspots .

Advanced: What are the limitations of current DSS-induced colitis models for evaluating this compound?

Answer:

  • Species variability : Mouse DSS models lack human microbiota interactions .
  • Acute vs. chronic inflammation : Most studies use acute protocols (5–7 days), limiting relevance to chronic IBD .
  • Biomarker gaps : Pair histopathology with omics (e.g., metagenomics for microbiota shifts) .

Advanced: How can researchers optimize protocols for ROS quantification in high-throughput screens?

Answer:

  • Automated fluorescence readers : Use 96-well plates with DCFH-DA probes .
  • Normalization : Measure ROS alongside cell viability (e.g., MTT assays) to avoid false positives .
  • Multi-parametric analysis : Combine ROS data with transcriptomic profiles (e.g., RNA-seq for NQO1) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Reactant of Route 2
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

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